2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one
Overview
Description
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a benzylsulfanyl group, a cyclohexyl group, an ethyl group, and a hydroxyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a thiol compound.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Incorporation of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidine derivative.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-3-cyclohexyl-5-methyl-6-hydroxypyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-methoxypyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
2-(benzylsulfanyl)-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-3-cyclohexyl-5-ethyl-6-hydroxypyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-2-16-17(22)20-19(24-13-14-9-5-3-6-10-14)21(18(16)23)15-11-7-4-8-12-15/h3,5-6,9-10,15,22H,2,4,7-8,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDLPKOLAJGGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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